N-(furan-2-ylmethyl)-6-methylpyridin-3-amine
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Overview
Description
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine is an organic compound that features a furan ring and a pyridine ring connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine typically involves the reaction of 2-furancarboxaldehyde with 6-methyl-3-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux for several hours, allowing the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitro and halogenated pyridine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine involves its interaction with various molecular targets. The furan and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-aminopyridine
- N-(furan-2-ylmethyl)-4-methylpyridin-3-amine
- N-(furan-2-ylmethyl)-6-chloropyridin-3-amine
Uniqueness
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine is unique due to the presence of both a furan ring and a methyl-substituted pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore further distinguish it from similar compounds .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-9-4-5-10(7-12-9)13-8-11-3-2-6-14-11/h2-7,13H,8H2,1H3 |
InChI Key |
UJSJHZJHMOXCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=CO2 |
Origin of Product |
United States |
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